Undecanethioic acid, S-phenyl ester
Description
Historical Context of Thioester Compounds in Organic Chemistry
Thioesters emerged as critical intermediates in organic synthesis and biochemistry following their structural characterization in the early 20th century. Analogous to carboxylate esters, thioesters (R−C(=O)−S−R') replaced oxygen with sulfur in the ester functional group, enabling distinct reactivity patterns. Their biochemical relevance became evident through the discovery of coenzyme A (CoA) derivatives like acetyl-CoA, which participate in fatty acid metabolism and the citric acid cycle. Christian de Duve’s "Thioester World" hypothesis further elevated their status by proposing thioesters as primordial energy carriers that preceded ATP in early metabolic systems. This framework posits that thioesters facilitated peptide and lipid synthesis on prebiotic Earth, laying the groundwork for contemporary biochemical pathways.
Structural Features of this compound
This compound (IUPAC name: S-phenyl undecanethioate) is defined by the following structural attributes:
- Core scaffold : An 11-carbon aliphatic chain (undecanethioic acid) linked via a thioester bond to a phenyl group.
- Functional groups :
- Thioester moiety (−S−C(=O)−) conferring electrophilicity at the carbonyl carbon.
- Aromatic phenyl group contributing to hydrophobicity and π-π stacking interactions.
- Long alkyl chain influencing solubility and melting behavior.
| Property | Value |
|---|---|
| Molecular formula | C~17~H~26~OS |
| Molecular weight | 282.45 g/mol |
| Key spectral signals | - ¹³C NMR : ~200 ppm (C=O), ~130 ppm (aromatic C), ~35 ppm (alkyl C-S) |
The extended alkyl chain differentiates it from shorter-chain analogs like S-phenyl phenylethanethioate (C~14~H~12~OS), enhancing lipophilicity and thermal stability.
Significance in Organosulfur Chemistry Research
This compound exemplifies the versatility of thioesters in synthetic and prebiotic chemistry:
- Prebiotic peptide formation : Thioesters mediate abiotic peptide synthesis via thioester-amide exchange, a mechanism demonstrated in mercaptoacid-amino acid condensations. The compound’s long alkyl chain may stabilize intermediates in hydrophobic microenvironments, mimicking prebiotic hydrothermal conditions.
- Synthetic applications : Its structure serves as a template for designing thioester-based coupling agents, enabling efficient acyl transfers in organic synthesis. The phenyl group enhances crystallinity, facilitating purification and characterization.
- Materials science : The balance between hydrophobic alkyl chains and reactive thioester groups makes it a candidate for self-assembling nanomaterials or biodegradable polymers.
Research into such thioesters continues to bridge gaps between abiotic chemistry and biological systems, offering insights into life’s chemical origins and novel synthetic methodologies.
Properties
CAS No. |
143287-60-9 |
|---|---|
Molecular Formula |
C17H26OS |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
S-phenyl undecanethioate |
InChI |
InChI=1S/C17H26OS/c1-2-3-4-5-6-7-8-12-15-17(18)19-16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3 |
InChI Key |
DMRHGHUGRWPHTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)SC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Dehydrating Agents: DCC and CDI
Undecanethioic acid reacts with thiophenol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI) to form the target thioester.
Procedure:
- Dissolve undecanethioic acid (10 mmol) and thiophenol (12 mmol) in anhydrous dichloromethane.
- Add DCC (12 mmol) or CDI (12 mmol) at 0°C.
- Stir at room temperature for 12–24 hours.
- Filter precipitated urea (for DCC) and purify via column chromatography (hexane/ethyl acetate).
Key Data:
- Yield: 70–85%
- Advantages: High atom economy, scalable.
- Limitations: DCC produces toxic byproducts; CDI requires moisture-free conditions.
Acyl Chloride Intermediate Route
Synthesis of Undecanoyl Chloride
Undecanoic acid is converted to undecanoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Procedure:
- Reflux undecanoic acid (10 mmol) with SOCl₂ (15 mmol) for 3 hours.
- Remove excess SOCl₂ under vacuum.
Thioester Formation
React undecanoyl chloride with thiophenol in the presence of a base (e.g., pyridine):
Procedure:
- Add undecanoyl chloride (10 mmol) dropwise to a solution of thiophenol (12 mmol) and pyridine (15 mmol) in dry ether.
- Stir for 2 hours at 0°C, then warm to room temperature.
- Extract with 1M HCl, dry over Na₂SO₄, and concentrate.
Key Data:
Transesterification of Phenyl Undecanoate
Base-Catalyzed Thiolysis
Phenyl undecanoate undergoes transesterification with thiophenol using potassium acetate (KOAc):
Procedure:
- Mix phenyl undecanoate (5 mmol), thiophenol (7.5 mmol), and KOAc (10 mmol) in tetrahydrofuran.
- Reflux at 80°C for 6 hours.
- Purify via silica gel chromatography.
Key Data:
Enzymatic Synthesis Using Acyltransferases
Carboxylic Acid Reductase (CAR)-Mediated Activation
The CARsr-A enzyme from Segniliparus rugosus catalyzes thioester formation from undecanoic acid and thiophenol in the presence of ATP and CoA.
Procedure:
- Incubate undecanoic acid (10 mM), thiophenol (15 mM), ATP (5 mM), and CARsr-A (2 mg/mL) in phosphate buffer (pH 7.5).
- Shake at 30°C for 24 hours.
- Extract with ethyl acetate and concentrate.
Key Data:
Mitsunobu Reaction with Thioacetic Acid
Diethyl Azodicarboxylate (DEAD)-Mediated Coupling
Undecanoic acid reacts with thiophenol via Mitsunobu conditions:
Procedure:
- Combine undecanoic acid (10 mmol), thiophenol (12 mmol), triphenylphosphine (15 mmol), and DEAD (12 mmol) in THF.
- Stir at room temperature for 12 hours.
- Concentrate and purify via flash chromatography.
Key Data:
Acyl Phosphate Intermediate Route
Activation with Trichloroacetonitrile (Cl₃CCN)
Undecanoic acid is activated as an acyl phosphate, followed by thiol substitution:
Procedure:
- Treat undecanoic acid (10 mmol) with Cl₃CCN (12 mmol) and phosphate buffer (pH 7).
- Add thiophenol (15 mmol) and stir for 6 hours.
- Extract with ethyl acetate and concentrate.
Key Data:
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| DCC/CDI Coupling | 70–85 | Room temperature | High scalability | Toxic byproducts (DCC) |
| Acyl Chloride Route | 80–90 | 0°C to room temp | High purity | Requires corrosive reagents (SOCl₂) |
| Transesterification | 90–98 | 80°C reflux | Excellent selectivity | Requires pre-formed ester |
| Enzymatic Synthesis | 60–75 | 30°C, aqueous | Green chemistry | Lower yield, enzyme cost |
| Mitsunobu Reaction | 65–80 | Room temperature | Broad substrate scope | Expensive reagents (DEAD, PPh₃) |
| Acyl Phosphate Activation | 70–85 | Mild aqueous | No organic solvents | Sensitive to pH fluctuations |
Chemical Reactions Analysis
Types of Reactions
Undecanethioic acid, S-phenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to undecanethioic acid and phenol under acidic or basic conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: The ester can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid catalyst, such as hydrochloric acid.
Oxidation: Hydrogen peroxide or peracids are used under mild conditions to oxidize the sulfur atom in the ester.
Major Products Formed
Hydrolysis: Undecanethioic acid and phenol.
Reduction: Undecanethiol and phenol.
Oxidation: Sulfoxides or sulfones.
Scientific Research Applications
Undecanethioic acid, S-phenyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of undecanethioic acid, S-phenyl ester involves its interaction with various molecular targets. The ester can undergo hydrolysis to release undecanethioic acid and phenol, which can then interact with cellular components. The sulfur atom in the ester can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Structural and Thermodynamic Properties
The following table summarizes key properties of Undecanethioic acid, S-phenyl ester and related compounds:
Key Observations :
- Chain Length Effects: Undecanethioic acid’s longer alkyl chain confers higher hydrophobicity and molecular weight compared to S-phenyl thioacetate.
- Thermodynamic Stability : While direct energy values (e.g., E = -X a.u.) are unavailable for the target compound, shorter-chain analogs like S-phenyl methanesulfonic acid (E = -1218.386188 a.u.) exhibit greater stability than oxygenated esters (e.g., Methanesulfonic acid phenyl ester, E = -895.404972 a.u.) . Longer alkyl chains may reduce reactivity due to steric hindrance.
- Boiling Points : S-Phenyl thioacetate boils at 99.5°C under reduced pressure (0.8 kPa) , while the undecanethioic acid derivative likely has a significantly higher boiling point due to increased van der Waals interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
